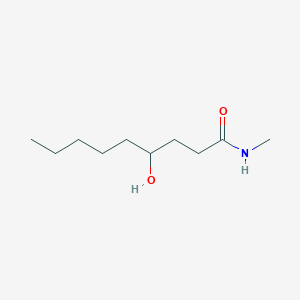

Nonanamide, 4-hydroxy-N-methyl-

Vue d'ensemble

Description

Nonanamide, 4-hydroxy-N-methyl-, also known as N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide, is an organic compound belonging to the class of capsaicinoids. It is a synthetic analog of capsaicin, the active component in chili peppers, and is known for its pungent properties. This compound is used in various applications, including as a flavoring agent, in pharmaceuticals, and in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nonanamide, 4-hydroxy-N-methyl-, can be synthesized through the condensation of nonanoic acid with 4-hydroxy-3-methoxybenzylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of Nonanamide, 4-hydroxy-N-methyl-, may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The process includes the purification of the final product through recrystallization or chromatography to achieve the desired purity levels.

Types of Reactions:

Oxidation: Nonanamide, 4-hydroxy-N-methyl-, can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the functional group introduced.

Applications De Recherche Scientifique

Nonanamide, 4-hydroxy-N-methyl-, has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity and properties of capsaicinoids.

Biology: The compound is used to investigate the biological effects of capsaicinoids, including their interaction with sensory neurons and pain receptors.

Medicine: It is explored for its potential analgesic and anti-inflammatory properties, making it a candidate for developing new pain relief medications.

Industry: Nonanamide, 4-hydroxy-N-methyl-, is used in the food industry as a flavoring agent to impart spiciness to various products.

Mécanisme D'action

Nonanamide, 4-hydroxy-N-methyl-, is similar to other capsaicinoids such as capsaicin and dihydrocapsaicin. it has unique properties that distinguish it from these compounds:

Capsaicin: Both compounds activate the TRPV1 receptor, but Nonanamide, 4-hydroxy-N-methyl-, is less pungent and has a lower binding affinity.

Dihydrocapsaicin: Similar in structure and function, but Nonanamide, 4-hydroxy-N-methyl-, has different pharmacokinetic properties and stability.

Comparaison Avec Des Composés Similaires

- Capsaicin

- Dihydrocapsaicin

- Nordihydrocapsaicin

- Homodihydrocapsaicin

These comparisons highlight the unique aspects of Nonanamide, 4-hydroxy-N-methyl-, making it a valuable compound for various applications in research and industry.

Activité Biologique

Nonanamide, 4-hydroxy-N-methyl-, also known as Nonivamide, is a synthetic derivative of capsaicin, the active component in chili peppers. This compound has garnered attention for its biological activities, particularly its effects on sensory neurons and potential therapeutic applications. This article explores the biological activity of Nonivamide, including its mechanisms of action, pharmacological effects, and relevant case studies.

Nonivamide primarily acts as an agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is involved in the sensation of pain and heat. When activated by Nonivamide, TRPV1 induces a cascade of intracellular events:

- Calcium Release : Nonivamide stimulates the release of calcium ions from the endoplasmic reticulum (ER), leading to increased cytosolic calcium levels. This process is crucial for various cellular responses, including pain signaling and inflammation .

- Cell Viability and Stress Response : Treatment with Nonivamide has been shown to cause cell death in TRPV1-overexpressing cells, with significant loss of viability observed at concentrations as low as 1 μM after 24 hours. Additionally, Nonivamide treatment alters the expression of stress-related genes such as GADD153 and GRP78/BiP, indicating its role in inducing ER stress .

Pharmacological Effects

The pharmacological effects of Nonivamide extend beyond pain modulation:

- Antifouling Activity : In vitro studies have demonstrated that Nonivamide exhibits effective antifouling properties against various bacterial strains, suggesting potential applications in marine coatings and biofilms .

- Thermal Hyperalgesia : As a capsaicinoid, Nonivamide can induce thermal hyperalgesia, which is characterized by increased sensitivity to heat. This effect is partly due to the depletion of substance P from sensory neurons following repeated exposure .

- Cardiovascular Effects : Intravenous administration in animal models has shown that Nonivamide can lead to bradycardia and vasodilation, effects that are mediated through substance P release .

Study on Cytotoxicity

A study investigated the cytotoxic effects of Nonivamide on human lung cells. The findings indicated that treatment with 2.5 μM Nonivamide resulted in significant calcium influx and cell death due to ER stress. The study highlighted the compound's potential as a therapeutic agent in conditions where TRPV1 activation could be beneficial .

Antifouling Efficacy

Research conducted on Nonivamide's antifouling properties revealed its effectiveness against several marine bacteria. The 4-day effective concentration (EC50) values were determined for various strains:

| Bacterial Strain | EC50 (mg/L) |

|---|---|

| Pseudomonas putida | 5.5 ± 0.5 |

| Vibrio natriegens | 23 ± 2 |

| Vibrio parahaemolyticus | 6.9 ± 0.2 |

| Lake Erie bacteria | 15.6 ± 0.4 |

These results suggest that Nonivamide could serve as a novel antifouling agent in marine environments .

Propriétés

IUPAC Name |

4-hydroxy-N-methylnonanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-4-5-6-9(12)7-8-10(13)11-2/h9,12H,3-8H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLNDEFVVNYQRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC(=O)NC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451679 | |

| Record name | Nonanamide, 4-hydroxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57753-57-8 | |

| Record name | Nonanamide, 4-hydroxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.